molecular formula C8H18O2 B12102794 1,4-Octanediol CAS No. 51916-47-3

1,4-Octanediol

Cat. No.: B12102794
CAS No.: 51916-47-3
M. Wt: 146.23 g/mol
InChI Key: NELAVKWPGRMFEQ-UHFFFAOYSA-N
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Description

1,4-Octanediol, also known as octane-1,4-diol, is a diol with the molecular formula C8H18O2. It is a colorless, viscous liquid that belongs to the family of alkanediols, which are compounds containing two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Octanediol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it effective as an antimicrobial agent by disrupting microbial cell membranes . Additionally, its hydroxyl groups enable it to participate in hydrogen bonding, which is crucial for its role in polymerization reactions .

Comparison with Similar Compounds

1,4-Octanediol can be compared with other alkanediols, such as:

    1,8-Octanediol: Similar in structure but with hydroxyl groups at the 1 and 8 positions.

    1,4-Butanediol: A shorter-chain diol used in the production of polyurethanes and as a solvent.

    1,6-Hexanediol: Another alkanediol with hydroxyl groups at the 1 and 6 positions.

This compound stands out due to its unique balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

octane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-5-8(10)6-4-7-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELAVKWPGRMFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472047
Record name 1,4-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51916-47-3
Record name 1,4-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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